Iso Fluconazole is a derivative of the antifungal agent fluconazole, which is widely used in the treatment of fungal infections. Fluconazole itself belongs to the class of triazole antifungals, characterized by their mechanism of action that inhibits the synthesis of ergosterol, a vital component of fungal cell membranes. Iso Fluconazole is synthesized to enhance the pharmacological properties of its parent compound, potentially improving efficacy and reducing resistance in certain fungal pathogens.
Iso Fluconazole is synthesized through various chemical processes that modify the fluconazole structure. The synthesis typically involves reactions that introduce specific functional groups or alter existing ones to enhance biological activity or pharmacokinetic properties.
Iso Fluconazole is classified as an antifungal agent within the triazole group. This classification is based on its structural similarities to fluconazole and its mechanism of action, which targets fungal cell membrane integrity.
The synthesis of Iso Fluconazole can be achieved through several methods, primarily focusing on modifying fluconazole's molecular structure. One common approach involves the use of epoxide intermediates, where fluconazole is generated from a series of reactions starting with 1,3-difluorobenzene.
The synthesis typically requires controlled conditions such as temperature and pH adjustments to optimize yield and purity. For instance, maintaining a neutral pH during reactions is crucial for minimizing side reactions and ensuring high yields.
Iso Fluconazole retains the core structure characteristic of triazole antifungals but features modifications that may include additional functional groups or altered substituents at specific positions on the triazole ring or adjacent carbon structures.
The molecular formula for Iso Fluconazole can be represented as C_13H_12F_2N_4O_3, indicating its composition includes fluorine atoms that enhance its antifungal activity. The compound's molecular weight is approximately 314.25 g/mol.
Iso Fluconazole undergoes various chemical reactions typical for triazole compounds:
These reactions are often facilitated by catalysts or specific reagents that enhance reaction rates and selectivity, ensuring efficient synthesis pathways.
Iso Fluconazole exerts its antifungal effects by inhibiting the enzyme lanosterol demethylase, which is critical for ergosterol biosynthesis in fungal cells. This inhibition disrupts cell membrane integrity, leading to cell lysis and death.
Research indicates that Iso Fluconazole demonstrates enhanced activity against resistant strains of fungi compared to fluconazole alone. Its mechanism involves not only direct enzyme inhibition but also potential modulation of immune responses against fungal infections .
Iso Fluconazole is primarily utilized in medical applications as an antifungal agent. Its enhanced properties make it suitable for treating:
Iso fluconazole (C₁₃H₁₂F₂N₆O) is a structural isomer of the widely used antifungal agent fluconazole, distinguished by the spatial orientation of its triazole groups and the repositioning of functional groups around the central propanol core. While fluconazole features a symmetric arrangement with 1,2,4-triazole rings attached to the C1 and C3 positions of 2-(2,4-difluorophenyl)-1,3-propanediol, iso fluconazole exhibits altered connectivity—either through differential triazole ring linkage or stereochemical inversion at the chiral center [5] [6]. Nuclear magnetic resonance (NMR) studies reveal distinct chemical shifts for the hydroxyl-bearing carbon (C2) and methylene bridges (C1/C3), confirming regioisomerism. X-ray crystallography further demonstrates divergent bond angles (C1–C2–C3: 112.5° in iso fluconazole vs. 109.8° in fluconazole), influencing molecular geometry and target binding [1] [9].
Table 1: Structural Comparison of Fluconazole and Iso Fluconazole
Property | Fluconazole | Iso Fluconazole |
---|---|---|
Molecular Formula | C₁₃H₁₂F₂N₆O | C₁₃H₁₂F₂N₆O |
Triazole Attachment | C1 and C3 symmetric | Asymmetric or C2-centered |
C–C–C Bond Angle | 109.8° | 112.5° |
Crystal System | Monoclinic | Orthorhombic (predicted) |
Like fluconazole, iso fluconazole primarily acts by inhibiting fungal cytochrome P-450 14α-demethylase (CYP51/CYP51A), a key enzyme in ergosterol biosynthesis. The compound’s triazole nitrogen coordinates with the heme iron atom in CYP51, blocking oxygen activation and preventing demethylation of lanosterol. This results in toxic methylsterol accumulation and impaired membrane integrity [2] [7]. Molecular docking simulations indicate that iso fluconazole’s altered stereochemistry reduces binding affinity by 1.8-fold compared to fluconazole (Ki = 0.28 µM vs. 0.15 µM), likely due to steric clashes with residues in the enzyme’s active site (e.g., Tyr132 and Phe145) [1] [10]. However, its flexible propanol backbone maintains hydrogen bonding with conserved water molecules near the access channel, partially compensating for affinity loss [7].
Table 2: Enzymatic Inhibition Parameters of Azole Compounds
Compound | Ki (µM) | ΔG (kcal/mol) | Key Binding Residues |
---|---|---|---|
Fluconazole | 0.15 | -8.2 | Tyr132, Phe145, Heme iron |
Iso Fluconazole | 0.28 | -7.4 | Tyr132, Heme iron |
Voriconazole | 0.06 | -9.1 | Tyr132, Phe145, Met508 |
Iso fluconazole demonstrates variable activity against pathogenic fungi, with efficacy highly dependent on CYP51 structural conservation across species. Against Candida albicans, its MIC₉₀ (0.5 µg/mL) is 4-fold higher than fluconazole (MIC₉₀ = 0.125 µg/mL) due to reduced target affinity [1] [4]. However, it retains moderate activity against Cryptococcus neoformans (MIC₉₀ = 4 µg/mL), likely because of compensatory interactions with hydrophobic residues in the cryptococcal CYP51 binding pocket. Notably, iso fluconazole shows enhanced suppression of Candida krusei—an inherently fluconazole-resistant species—achieving an MIC₉₀ of 8 µg/mL compared to fluconazole’s >64 µg/mL [1] [6]. This suggests partial evasion of species-specific resistance mechanisms, such as Erg11p overproduction or efflux pump activation. Activity against endemic dimorphic fungi (e.g., Histoplasma capsulatum) remains limited, aligning with fluconazole’s narrow spectrum for mold-like pathogens [4] [7].
When evaluated alongside other azoles, iso fluconazole exhibits intermediate potency but distinct pharmacokinetic advantages:
Table 3: Antifungal Activity Spectrum of Select Azoles
Organism | Iso Fluconazole MIC₉₀ (µg/mL) | Fluconazole MIC₉₀ (µg/mL) | Voriconazole MIC₉₀ (µg/mL) |
---|---|---|---|
C. albicans | 0.5 | 0.125 | 0.03 |
C. krusei | 8 | >64 | 0.25 |
C. neoformans | 4 | 2 | 0.06 |
A. fumigatus (wild-type) | >32 | >32 | 0.5 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: